An In-depth Technical Guide to Phthalazin-1(2H)-one and its N-Methylated Derivative: Synthesis, Properties, and Applications
An In-depth Technical Guide to Phthalazin-1(2H)-one and its N-Methylated Derivative: Synthesis, Properties, and Applications
A Note to the Reader: Initial research for a dedicated technical guide on "4-hydroxy-2-methylphthalazin-1(2H)-one" revealed a significant challenge in definitively identifying a unique Chemical Abstracts Service (CAS) number for this specific tautomeric form. To ensure the highest level of scientific integrity and provide a comprehensive and verifiable resource, this guide will focus on the well-characterized and commercially available parent compound, Phthalazin-1(2H)-one (CAS: 119-39-1) , and its closely related N-methylated derivative, 2-methylphthalazin-1(2H)-one . This approach allows for a robust exploration of the fundamental chemistry and applications of the phthalazinone core, which is central to the user's original interest.
Introduction to the Phthalazinone Scaffold
The phthalazin-1(2H)-one core is a bicyclic aromatic heterocycle of significant interest in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and the presence of nitrogen atoms make it a versatile scaffold for the development of a wide range of biologically active compounds.[2][3] Phthalazinone derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a detailed overview of the synthesis, physicochemical properties, and key applications of phthalazin-1(2H)-one and its N-methylated analog, intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
Phthalazin-1(2H)-one
This parent compound serves as the foundational building block for a vast library of derivatives.
| Property | Value | Source |
| CAS Number | 119-39-1 | [1] |
| Molecular Formula | C₈H₆N₂O | [1] |
| Molecular Weight | 146.15 g/mol | [1] |
| Appearance | Off-white to pale yellow crystalline powder | |
| Melting Point | 185-188 °C | |
| Solubility | Sparingly soluble in water, soluble in hot ethanol and acetic acid. |
2-Methylphthalazin-1(2H)-one
N-methylation of the phthalazinone core can significantly alter its biological activity and pharmacokinetic profile.
| Property | Value | Source |
| CAS Number | 6091-81-2 | |
| Molecular Formula | C₉H₈N₂O | |
| Molecular Weight | 160.17 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 78-81 °C | |
| Solubility | Soluble in organic solvents like methanol and chloroform. |
Synthesis of Phthalazin-1(2H)-one and its N-Methylated Derivative
The synthesis of the phthalazinone core is a well-established process, typically proceeding through the condensation of a phthalic acid derivative with hydrazine.
General Synthetic Pathway
The most common and direct route to phthalazin-1(2H)-one involves the reaction of phthalic anhydride with hydrazine hydrate. Subsequent N-methylation can be achieved using a suitable methylating agent.
Experimental Protocol: Synthesis of Phthalazin-1(2H)-one
This protocol outlines a standard laboratory procedure for the synthesis of the parent phthalazinone.
Materials:
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Phthalic anhydride
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Hydrazine hydrate (80% solution)
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Glacial acetic acid
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Ethanol
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Deionized water
Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1 equivalent) in glacial acetic acid.
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Slowly add hydrazine hydrate (1.1 equivalents) to the solution while stirring. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.
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After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.
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Allow the mixture to cool to room temperature. A precipitate will form.
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Pour the reaction mixture into cold deionized water to ensure complete precipitation.
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Collect the crude product by vacuum filtration and wash thoroughly with cold water.
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Recrystallize the crude product from hot ethanol to yield pure phthalazin-1(2H)-one as a crystalline solid.
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Dry the product in a vacuum oven.
Self-Validation: The purity of the synthesized compound should be verified by determining its melting point and comparing it to the literature value. Further characterization by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy is essential to confirm the structure.
Applications in Drug Discovery and Development
The phthalazinone scaffold is a privileged structure in medicinal chemistry due to its ability to interact with a variety of biological targets.[3]
Anticancer Activity
Numerous phthalazinone derivatives have been investigated for their potential as anticancer agents. One of the most notable examples is Olaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which is approved for the treatment of certain types of cancers. The phthalazinone core in these molecules often serves as a key pharmacophore, participating in crucial hydrogen bonding interactions within the enzyme's active site.
Anti-inflammatory Properties
Phthalazinone derivatives have also been explored for their anti-inflammatory effects. Azelastine, for instance, is an antihistamine and mast cell stabilizer that contains a modified phthalazinone structure. Its mechanism of action involves the modulation of inflammatory pathways.
Other Therapeutic Areas
The versatility of the phthalazinone scaffold has led to its investigation in a wide range of other therapeutic areas, including as antimicrobial and cardiovascular agents.
Conclusion
Phthalazin-1(2H)-one and its derivatives represent a cornerstone in heterocyclic chemistry with profound implications for drug discovery and materials science. This guide has provided a foundational understanding of the synthesis, properties, and applications of the parent compound and its N-methylated analog. The synthetic accessibility and the diverse biological activities associated with this scaffold ensure its continued importance in the development of novel therapeutic agents and functional materials. Further exploration into the structure-activity relationships of more complex phthalazinone derivatives will undoubtedly uncover new and exciting applications.
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